8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that combines a quinoline ring with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the catalytic aerobic oxidation of substituted 8-methylquinolines in the presence of palladium (II) and 2,6-pyridinedicarboxylic acid. This reaction produces 8-quinolylmethyl acetates and corresponding 8-quinoline carboxylic acids as minor products.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of high-efficiency catalytic systems and continuous flow reactors to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline carboxylic acids.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Palladium (II) and 2,6-pyridinedicarboxylic acid are commonly used as catalysts.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products:
Oxidation: Quinoline carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties.
Industry: The compound is used in proteomics research as a specialty reagent.
Mechanism of Action
The mechanism of action of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the growth of microorganisms or cancer cells by interfering with essential biological processes. The exact pathways involved depend on the specific derivative and its target.
Comparison with Similar Compounds
4-Chloro-pyridine-2-carboxylic acid: Known for its antimicrobial activities against Gram-positive and Gram-negative bacteria.
8-Hydroxyquinoline: Used in the synthesis of coordination compounds and has applications in medicinal chemistry.
Uniqueness: 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-5-3-4-9-10(15(19)20)8-13(18-14(9)11)12-6-1-2-7-17-12/h1-8H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYAQQAUIUUNOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393957 |
Source
|
Record name | 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52413-50-0 |
Source
|
Record name | 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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